molecular formula C7H8N2O3S B049902 ethyl 2-formamido-1,3-thiazole-4-carboxylate CAS No. 123724-91-4

ethyl 2-formamido-1,3-thiazole-4-carboxylate

Cat. No.: B049902
CAS No.: 123724-91-4
M. Wt: 200.22 g/mol
InChI Key: XXEMKKFSTBPYGK-UHFFFAOYSA-N
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Description

Ethyl 2-formamidothiazole-4-carboxylate is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the formamido group enhances its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-formamidothiazole-4-carboxylate can be synthesized through the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions . The reaction typically proceeds as follows:

  • Ethyl bromopyruvate and thiourea are mixed in ethanol.
  • The mixture is refluxed for 24 hours.
  • The progress of the reaction is monitored using thin-layer chromatography (TLC).
  • The product is then isolated and purified.

Industrial Production Methods: In an industrial setting, the synthesis of ethyl 2-formamidothiazole-4-carboxylate may involve optimized reaction conditions to increase yield and reduce production costs. This could include the use of continuous flow reactors and automated monitoring systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-formamidothiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the formamido group to an amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-formamidothiazole-4-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 2-formamidothiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The formamido group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

  • Ethyl 2-aminothiazole-4-carboxylate
  • Methyl 2-aminothiazole-4-carboxylate
  • 2-Aminothiazole-4-carboxylic acid

Comparison: Ethyl 2-formamidothiazole-4-carboxylate is unique due to the presence of the formamido group, which enhances its reactivity and potential for forming hydrogen bonds. This distinguishes it from similar compounds like ethyl 2-aminothiazole-4-carboxylate, which lacks the formamido group and may have different reactivity and biological activity profiles .

Properties

CAS No.

123724-91-4

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

ethyl 2-formamido-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C7H8N2O3S/c1-2-12-6(11)5-3-13-7(9-5)8-4-10/h3-4H,2H2,1H3,(H,8,9,10)

InChI Key

XXEMKKFSTBPYGK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CSC(=N1)NC=O

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC=O

Synonyms

4-Thiazolecarboxylicacid,2-(formylamino)-,ethylester(9CI)

Origin of Product

United States

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